molecular formula C10H10FNO B7807467 4-(3-Fluorophenoxy)butanenitrile

4-(3-Fluorophenoxy)butanenitrile

Cat. No.: B7807467
M. Wt: 179.19 g/mol
InChI Key: JYIQIFAMZDQAIL-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)butanenitrile is an organic compound with the molecular formula C10H10FNO It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a butanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)butanenitrile typically involves the reaction of 3-fluorophenol with 4-bromobutanenitrile. This reaction is often carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)butanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(3-Fluorophenoxy)butanoic acid.

    Reduction: 4-(3-Fluorophenoxy)butylamine.

    Substitution: 4-(3-Methoxyphenoxy)butanenitrile.

Scientific Research Applications

4-(3-Fluorophenoxy)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenoxy)butanenitrile
  • 4-(2-Fluorophenoxy)butanenitrile
  • 4-(3-Chlorophenoxy)butanenitrile

Uniqueness

4-(3-Fluorophenoxy)butanenitrile is unique due to the position of the fluorine atom on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties and interactions with target molecules, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-(3-fluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIQIFAMZDQAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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